1-Pyridazin-4-yl-cyclopropylamine
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Overview
Description
1-Pyridazin-4-yl-cyclopropylamine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropylamine group.
Preparation Methods
The synthesis of 1-Pyridazin-4-yl-cyclopropylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Pyridazin-4-yl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Scientific Research Applications
1-Pyridazin-4-yl-cyclopropylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Pyridazin-4-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .
Comparison with Similar Compounds
1-Pyridazin-4-yl-cyclopropylamine can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridaben: Used as an acaricide in agriculture.
Norflurazon: A herbicide used to control weeds.
These compounds share the pyridazine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-pyridazin-4-ylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-10-5-6/h1,4-5H,2-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDDKPIUATUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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